Triethylene Glycol Mono(p-nonylphenyl) Ether

Overview

Description

Triethylene Glycol Mono(p-nonylphenyl) Ether is a chemical compound with the molecular formula C₁₉H₃₂O₃This compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene Glycol Mono(p-nonylphenyl) Ether is typically synthesized through the reaction of 4-nonylphenol with ethylene oxide. The process involves the following steps:

Condensation Reaction: 4-Nonylphenol is reacted with ethylene oxide in the presence of a catalyst such as sodium hydroxide or potassium hydroxide.

Addition of Ethylene Oxide: Ethylene oxide is gradually added to the reaction mixture, maintaining the temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is conducted in stainless steel reactors equipped with temperature and pressure control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Triethylene Glycol Mono(p-nonylphenyl) Ether undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Triethylene Glycol Mono(p-nonylphenyl) Ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Triethylene Glycol Mono(p-nonylphenyl) Ether primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic molecules. This interaction facilitates the formation of micelles, which can encapsulate and solubilize various substances . The molecular targets and pathways involved include the disruption of lipid bilayers in cell membranes, leading to increased permeability and solubilization of membrane-bound proteins .

Comparison with Similar Compounds

Similar Compounds

Nonylphenol Ethoxylates: Similar in structure but with varying degrees of ethoxylation.

Octylphenol Ethoxylates: Differ in the alkyl chain length but share similar surfactant properties.

Uniqueness

Triethylene Glycol Mono(p-nonylphenyl) Ether is unique due to its specific degree of ethoxylation, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubilization and emulsification .

Biological Activity

Triethylene Glycol Mono(p-nonylphenyl) Ether (TGNPE) is a compound belonging to the family of alkylphenol ethoxylates (APEs), which are widely used as surfactants in various industrial applications. This article delves into the biological activity of TGNPE, focusing on its mechanisms, effects on aquatic organisms, endocrine disruption potential, and cytotoxicity.

Chemical Structure and Properties

TGNPE is characterized by its chemical formula and features a triethylene glycol backbone with a p-nonylphenyl group. This structure imparts both hydrophilic and hydrophobic properties, making it effective as a surfactant. Its ability to reduce surface tension facilitates emulsification and detergency, which are essential in cleaning and industrial processes.

Surfactant Action

As a surfactant, TGNPE acts by reducing the surface tension of liquids, which enhances the mixing of oil and water. This property is crucial in various applications, including detergents and emulsifiers. However, the specific mechanisms by which TGNPE interacts with biological systems are not extensively documented.

Endocrine Disruption

Research indicates that TGNPE may exhibit endocrine-disrupting effects similar to other alkylphenol ethoxylates. These compounds can mimic estrogenic activity, potentially leading to reproductive health issues in aquatic organisms and possibly humans. Studies have shown alterations in hormone levels and reproductive indicators following exposure to TGNPE .

Aquatic Toxicity

TGNPE has been evaluated for its toxicity to various aquatic species. The 48-hour LC50 values for nonylphenol ethoxylates (NPEs), which share structural similarities with TGNPE, range from 1.0 to 18 mg/L for different fish species. Notably, the lowest LC50 was recorded at 1.0 mg/L for brown trout, indicating significant toxicity at low concentrations .

Cytotoxicity

Cytotoxic effects of TGNPE have been observed at certain concentrations. In vitro studies suggest that exposure can lead to cell membrane damage and alterations in cellular functions. This necessitates careful handling and regulation in industrial settings.

Endocrine Disruption in Aquatic Organisms

A study investigating the effects of NPEs on fish revealed that exposure led to increased vitellogenin levels—a yolk protein precursor—indicating estrogenic activity. The study also reported decreased offspring numbers and altered testosterone metabolism in freshwater organisms .

Reproductive Health Impacts

In a controlled laboratory setting, exposure to TGNPE resulted in significant reproductive health impacts among test species. For instance, male rainbow trout exhibited decreased testis weight after exposure, highlighting the potential for long-term ecological consequences .

Comparative Analysis

The following table summarizes key characteristics of TGNPE compared to similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | Effective surfactant with potential endocrine disruptor | |

| Nonylphenol Ethoxylate | Shorter ethoxy chain; more hydrophobic | |

| Polyethylene Glycol Mono-4-nonylphenyl Ether | Longer polyethylene glycol chain; different properties |

Properties

IUPAC Name |

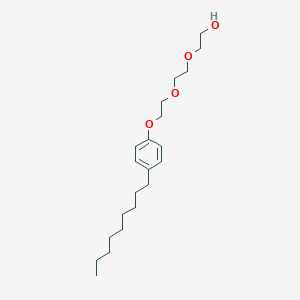

2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-20-10-12-21(13-11-20)25-19-18-24-17-16-23-15-14-22/h10-13,22H,2-9,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJRVWRFZGXKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866197 | |

| Record name | 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51437-95-7 | |

| Record name | Triethylene glycol mono(p-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51437-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxynol-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONOXYNOL-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283U2KY9DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.